molecular formula C15H32N3OP B014116 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile CAS No. 102691-36-1

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Cat. No. B014116
M. Wt: 301.41 g/mol
InChI Key: RKVHNYJPIXOHRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bis(diisopropylamino)phosphanyl compounds involves thermolysis and photolysis processes that yield various stable intermediates and products, including carbene and nitrilimines. These compounds undergo classical carbene reactions, including cyclopropanation with electron-poor alkenes and carbene-carbene coupling, demonstrating the versatile reactivity of bis(diisopropylamino)phosphanyl derivatives (Bertrand, 1991).

Molecular Structure Analysis

The molecular structures of bis(diisopropylamino)phosphanyl derivatives are characterized by unique phosphorus–carbon multiple-bond characters, as evidenced by spectroscopic methods. The structure of these compounds can accommodate various functional groups, leading to the formation of complex structures such as stable methylenephosphonium salts and nitrilimines, which further undergo cycloaddition reactions with electron-poor dipolarophiles (Bertrand, 1991).

Chemical Reactions and Properties

Bis(diisopropylamino)phosphanyl compounds engage in a wide array of chemical reactions, highlighting their reactivity and potential for further functionalization. These include cycloaddition reactions, which are pivotal in synthesizing complex molecular architectures. The ability of these compounds to participate in both 2+3 and 2+2 cycloaddition reactions with various reactants underscores their versatile chemical behavior and potential for creating diverse molecular structures (Bertrand, 1991).

properties

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVHNYJPIXOHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075176
Record name Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

CAS RN

102691-36-1
Record name 2-Cyanoethyl tetraisopropylphosphorodiamidite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102691-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((bis(diisopropylamino)phosphanyl)oxy)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AN Sinyakov, VA Ryabinin, EV Kostina… - Journal of Saudi …, 2021 - Elsevier
A number of linkers for microchip-based (microarray) synthesis of oligonucleotides were synthesized here using photolabile intermediates. The resulting linkers are designed for …
JC Kern, D Dooney, R Zhang, L Liang… - Bioconjugate …, 2016 - ACS Publications
In an effort to examine the utility of antibody–drug conjugates (ADCs) beyond oncology indications, a novel phosphate bridged Cathepsin B sensitive linker was developed to enable the …
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk
Q Mou, Y Ma, G Pan, B Xue, D Yan… - Angewandte …, 2017 - Wiley Online Library
Based on their structural similarity to natural nucleobases, nucleoside analogue therapeutics were integrated into DNA strands through conventional solid‐phase synthesis. By …
N Simon - … zur Untersuchung der Proteine Rad14/XPA …, 2017 - edoc.ub.uni-muenchen.de
Die erste entstandene Kristallstruktur von Rad14 mit C8-AAF-dG geschädigter DNA zeigte (Abschnitt 3.1.), dass die Bindung des Rad14 Proteins zur Ausbildung eines DNA-Knicks von …
Number of citations: 4 edoc.ub.uni-muenchen.de
C Ebert - 2017 - edoc.ub.uni-muenchen.de
Diese Promotionsarbeit befasst sich mit aryl-und alkylmodifizierten DNA-Basen. Zum einen wurden die Phosphoramidite arylsubstituierter DNA-Basen für die Untersuchung des …
Number of citations: 5 edoc.ub.uni-muenchen.de

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